molecular formula C22H19N3O3 B12407545 Pim-1/hdac-IN-1

Pim-1/hdac-IN-1

Cat. No.: B12407545
M. Wt: 373.4 g/mol
InChI Key: BZZLWSUDVNPCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pim-1/HDAC-IN-1 is a novel, first-in-class dual-acting inhibitor designed to simultaneously target two key pathways in oncogenesis: PIM-1 kinase and histone deacetylases (HDACs). This dual-targeting strategy represents an innovative approach to overcome the limitations of single-target therapies, such as drug resistance and lack of efficacy in complex, heterogeneous cancers . The compound is developed based on the utilization of a cyanopyridine core, which serves as a potent capping group for PIM-1 kinase inhibition, linked to a zinc-binding functional group (such as a hydroxamic acid) that confers HDAC inhibitory activity . By inhibiting PIM-1, a proto-oncogenic serine/threonine kinase, this compound disrupts crucial cellular processes including cell cycle progression, survival, and proliferation. Concurrently, its inhibition of HDACs, particularly HDAC1 and HDAC6, modulates epigenetic regulation, induces chromatin remodeling, and can lead to growth arrest and apoptosis in cancer cells . This synergistic mechanism of action has demonstrated promising broad-spectrum antiproliferative activity in preclinical studies. Research indicates that such dual inhibitors can induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M phase, providing a powerful multi-mechanistic attack on cancer cell viability . This compound is intended for scientific research investigating multitargeted cancer therapies, mechanisms of epigenetic and kinase regulation, and for exploring new treatments for hematological malignancies and solid tumors. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

4-(3-cyano-4,6-diphenylpyridin-2-yl)oxy-N-hydroxybutanamide

InChI

InChI=1S/C22H19N3O3/c23-15-19-18(16-8-3-1-4-9-16)14-20(17-10-5-2-6-11-17)24-22(19)28-13-7-12-21(26)25-27/h1-6,8-11,14,27H,7,12-13H2,(H,25,26)

InChI Key

BZZLWSUDVNPCST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)OCCCC(=O)NO)C3=CC=CC=C3

Origin of Product

United States

Molecular Mechanisms of Action

Dual Inhibition Profile

The compound exhibits a potent inhibitory effect on both PIM-1 kinase and specific HDAC isoforms, a characteristic defined by its half-maximal inhibitory concentration (IC50) values.

Pim-1/hdac-IN-1 is an effective inhibitor of the PIM-1 serine/threonine kinase. targetmol.com Research has determined its IC50 value against PIM-1 to be 343.87 nM. targetmol.com PIM kinases, including PIM-1, PIM-2, and PIM-3, are crucial regulators of cell cycle progression, proliferation, and survival. nih.gov They are often found to be overexpressed in various hematological and solid tumors. nih.govnih.gov The specificity of this compound for other PIM kinase family members, such as PIM-2 and PIM-3, is a key aspect of its inhibitory profile, though many inhibitors are designed as pan-PIM inhibitors due to the high degree of homology among the isoforms. glpbio.comselleckchem.com

In addition to its action on PIM-1, the compound demonstrates strong inhibitory activity against Class I and Class IIb histone deacetylases. Specifically, it shows selectivity for HDAC1 and HDAC6, with IC50 values of 63.65 nM and 62.39 nM, respectively. targetmol.com HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, playing a critical role in the epigenetic regulation of gene expression. mdpi.comnih.gov Class I HDACs (including HDAC1, 2, 3, and 8) are primarily located in the nucleus and are key components of transcriptional corepressor complexes. nih.govnih.gov HDAC6, a Class IIb enzyme, is mainly found in the cytoplasm and has unique substrates, including α-tubulin. nih.govnih.gov The dual inhibition of both nuclear (HDAC1) and cytoplasmic (HDAC6) deacetylases allows for a broad impact on cellular processes.

Inhibitory Activity (IC50) of this compound
TargetIC50 (nM)
PIM-1 Kinase343.87
HDAC163.65
HDAC662.39

Effects on PIM-1 Kinase Substrates and Downstream Signaling

By inhibiting PIM-1 kinase, this compound disrupts the phosphorylation of numerous downstream targets, thereby affecting critical signaling pathways that promote cell survival and proliferation.

PIM-1 kinase phosphorylates a wide array of substrates involved in apoptosis and cell cycle control. A key pro-apoptotic target is the BCL-2 antagonist of cell death (BAD). PIM-1 phosphorylation of BAD promotes cell survival; therefore, inhibition of PIM-1 is expected to prevent this phosphorylation, leading to increased apoptosis. nih.gov Other substrates include cell division cycle 25A (CDC25A), a phosphatase that promotes cell cycle progression, and the oncoprotein c-Myc, whose transcriptional activity can be enhanced by PIM-1. nih.govnih.gov PIM-1 also phosphorylates and activates signal transducer and activator of transcription 3 (STAT3), a key component of the JAK/STAT pathway. researchgate.net By blocking PIM-1, this compound can effectively downregulate the activity of these and other key proteins like the nuclear factor of activated T-cells c1 (NFATc1), thereby impeding tumor cell growth and survival.

The inhibition of PIM-1 kinase by this compound has far-reaching consequences for several interconnected signaling networks.

JAK-STAT Pathway : PIM kinases are primary downstream effectors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often activated by cytokines and growth factors. researchgate.netnih.govapexbt.com By inhibiting PIM-1, the compound interferes with signals that drive cell proliferation and survival. PIM-1 can also participate in a negative feedback loop by activating SOCS proteins, which inhibit JAK/STAT signaling. nih.gov

PI3K-AKT-mTOR Pathway : There is significant crosstalk between PIM kinases and the PI3K-AKT-mTOR pathway, a central regulator of cell growth, metabolism, and survival. nih.govwikipedia.org PIM and AKT kinases share some substrates and can have overlapping functions. nih.govnih.gov PIM kinases can sustain the activity of the PI3K/AKT/mTOR pathway, and their inhibition can disrupt this pro-survival signaling. nih.gov

NF-κB Pathway : The expression of PIM-1 can be induced by the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in inflammatory and immune responses, as well as in cancer development. nih.gov

Wnt and Notch Pathways : Recent evidence has linked PIM-1 to the Wnt and Notch signaling pathways. A PIM1-HDAC2 axis has been shown to modulate goblet cell differentiation by altering the epigenetic profiles of genes within the Wnt signaling pathway and also affects Notch signaling. nih.gov

Effects on HDAC Substrates and Epigenetic Modifications

The HDAC inhibitory activity of this compound is central to its mechanism of action, leading to changes in the acetylation status of both histone and non-histone proteins and subsequent alterations in gene expression and protein function.

HDACs function to remove acetyl groups from lysine residues, leading to a more condensed chromatin structure and transcriptional repression. mdpi.com By inhibiting HDACs, particularly HDAC1, this compound is expected to cause an accumulation of acetylated histones (hyperacetylation). mdpi.comnih.gov This epigenetic modification leads to a more relaxed chromatin state, making DNA more accessible to transcription factors and resulting in the altered expression of a subset of genes. nih.govd-nb.info This can include the upregulation of tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21, which can induce cell cycle arrest. d-nb.info

Beyond histones, HDACs deacetylate a multitude of non-histone proteins, thereby regulating their function, stability, and localization. mdpi.com The inhibition of HDAC1 can affect the activity of various transcription factors and coregulators. nih.gov The inhibition of the predominantly cytoplasmic HDAC6 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can affect microtubule stability and cell motility. medsci.org The modification of HDAC1 itself, such as through SUMO-1, has also been shown to modulate its biological activities and transcriptional repression. drugbank.com The dual inhibition of PIM-1 and HDACs may create a synergistic effect, as seen in the PIM1-HDAC2 axis, which modulates gene expression through epigenetic changes. nih.gov

Histone Acetylation Status Changes (e.g., H3, H4)

A primary mechanism of action for the HDAC-inhibiting component of a dual PIM-1/HDAC inhibitor involves the alteration of histone acetylation. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on the N-terminal tails of core histone proteins, such as H3 and H4. nih.govyoutube.com This deacetylation increases the positive charge of the histones, strengthening their interaction with negatively charged DNA and leading to a more condensed, compact chromatin structure (heterochromatin). nih.govyoutube.com This condensed state generally restricts the access of transcription factors and RNA polymerase to gene promoters, resulting in transcriptional repression. nih.gov

Inhibition of HDACs, particularly class I enzymes like HDAC1, HDAC2, and HDAC3, prevents the removal of these acetyl groups. nih.govnih.govresearchgate.net This leads to an accumulation of acetylated histones, a state known as histone hyperacetylation. nih.gov Studies on various HDAC inhibitors have consistently shown an increase in the acetylation of both histone H3 and H4. nih.govmdpi.com For example, treatment of cancer cells with HDAC inhibitors induces a marked increase in acetylated H3 and H4 associated with the promoter regions of specific genes, such as the cell cycle regulator p21WAF1. nih.gov This hyperacetylation neutralizes the positive charge on histones, weakening their bond with DNA and promoting a more relaxed, open chromatin structure (euchromatin). nih.gov This "opening" of the chromatin is a critical step in epigenetic regulation, making gene promoters more accessible and facilitating the initiation of transcription for previously silenced genes. nih.govd-nb.info While the global effect is hyperacetylation, some studies note that at the transcription start sites of certain actively transcribed genes, histone acetylation levels can paradoxically be reduced following HDAC inhibitor treatment. mdpi.com

Histone TargetEffect of HDAC ActivityEffect of HDAC InhibitionConsequence for ChromatinImpact on Transcription
Histone H3DeacetylationHyperacetylationRelaxation (Euchromatin)Activation
Histone H4DeacetylationHyperacetylationRelaxation (Euchromatin)Activation

Deacetylation of Non-Histone Proteins (e.g., α-tubulin, HSP90, cortactin, p53, IRF4, HIF-1α, TAF9)

The functional consequences of HDAC inhibition extend beyond histones to a large and diverse group of non-histone proteins. nih.gov Acetylation is a common post-translational modification that, like phosphorylation, can regulate the stability, activity, subcellular localization, and protein-protein interactions of its targets. nih.govnih.gov HDACs act as master regulators by removing these acetyl groups, and their inhibition can therefore have profound effects on cellular signaling and function. nih.govnih.gov

Key non-histone targets regulated by HDACs include:

α-tubulin : This cytoskeletal protein is a well-established substrate of HDAC6. Deacetylation of α-tubulin is associated with increased cell motility. nih.gov

HSP90 : The chaperone protein Heat Shock Protein 90 (HSP90) is also deacetylated by HDAC6. medchemexpress.com Inhibition of HDACs leads to HSP90 hyperacetylation, which can impair its chaperone function, leading to the degradation of its client proteins, many of which are oncoproteins. nih.gov

p53 : The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is modulated by acetylation. HDAC1 can deacetylate p53, impairing its function. medchemexpress.comnih.gov Inhibition of HDACs can lead to p53 hyperacetylation, enhancing its tumor-suppressive activities. nih.gov

IRF4 : Interferon Regulatory Factor 4 (IRF4) is a key transcription factor in plasma cells and is implicated in malignancies like multiple myeloma. nih.govnih.gov HDAC11 has been shown to be involved in the deacetylation of IRF4, and targeting this interaction can impair IRF4's nuclear localization and transcriptional function. nih.gov Furthermore, HDAC1 regulates the expression of IRF4 itself. nih.gov

Alteration of Gene Expression Profiles through Epigenetic Reprogramming

By modulating the acetylation of both histone and non-histone proteins, the HDAC-inhibiting activity of a PIM-1/HDAC dual inhibitor serves as a potent agent of epigenetic reprogramming. d-nb.info This reprogramming results in significant alterations to the cell's gene expression profile. The primary mechanism is the reactivation of transcriptionally silenced genes, particularly tumor suppressor genes that are often epigenetically silenced in cancer cells. nih.govnih.gov

HDAC inhibitors typically affect the expression of a relatively small subset of genes, estimated to be between 5% and 20% of the genome, with a roughly equal number of genes being upregulated and downregulated. d-nb.info Upregulated genes often include those involved in cell cycle arrest (e.g., p21), differentiation, and apoptosis. nih.govd-nb.info For instance, the HDAC inhibitor CG200745 was shown to increase the expression of genes like p21 while decreasing the expression of oncogenes like PIM1 in non-small cell lung cancer cells. plos.org

This alteration of gene expression is not solely due to histone modification. The changed acetylation status of transcription factors and other regulatory proteins also plays a crucial role. nih.govnih.gov The combined effect is a shift in the cellular landscape, pushing malignant cells away from a proliferative state and towards cell cycle arrest or programmed cell death. This reprogramming can also reverse features of drug resistance and restore sensitivity to other therapeutic agents.

Interplay and Crosstalk between PIM-1 and HDAC Pathways

The PIM-1 and HDAC pathways are not independent but engage in significant interplay and crosstalk, which is central to the rationale for dual inhibition. This crosstalk occurs through reciprocal regulation, convergence on shared downstream targets, and direct or indirect modulation of protein-protein interactions.

Reciprocal Regulation and Feedback Loops

There is evidence of direct reciprocal regulation between PIM-1 and HDACs. In the context of intestinal homeostasis, PIM1 kinase interacts with and phosphorylates Histone Deacetylase 2 (HDAC2). nih.gov This phosphorylation event marks HDAC2 for downregulation, thereby altering the epigenetic profiles of genes in the Wnt signaling pathway. nih.gov This establishes a clear regulatory axis where PIM-1 activity directly suppresses the level and function of an HDAC, suggesting that PIM-1 can itself induce an epigenetic state akin to that of an HDAC inhibitor.

Convergent Signaling on Shared Downstream Effectors

PIM-1 and HDAC pathways converge on several critical downstream effectors that regulate cell survival, proliferation, and differentiation. Both pathways are known to modulate the activity of key transcription factors and signaling molecules involved in oncogenesis.

A prime example of a shared effector is the transcription factor IRF4. As noted, HDAC1 regulates IRF4 expression, while IRF4 transcriptionally regulates PIM2. nih.gov This places IRF4 as a central node that is influenced by HDACs and, in turn, controls PIM kinases. By targeting both PIM-1 and HDACs, a dual inhibitor could theoretically achieve a more potent and comprehensive shutdown of this entire oncogenic axis than could be achieved by targeting either component alone.

Both pathways also influence major signaling networks critical for cell function. For example, PIM1 modulates goblet cell differentiation through the Wnt and Notch signaling pathways, a process mediated by its regulation of HDAC2. nih.gov HDACs, more broadly, are involved in regulating a wide array of signaling pathways, including those involving p53, NF-κB, and STATs, many of which are also influenced by PIM kinase activity. medchemexpress.comnih.gov This convergence means that dual inhibition can produce synergistic effects by blocking multiple inputs into pro-survival and pro-proliferative signaling cascades.

Modulation of Protein-Protein Interactions (e.g., PIM1-HDAC2, VDR-PIM1, HDAC1-IRF4)

The crosstalk between these pathways is physically mediated through the modulation of key protein-protein interactions.

PIM1-HDAC2 : A direct physical interaction between PIM1 and HDAC2 has been demonstrated. PIM1 binds to HDAC2, leading to its phosphorylation and subsequent downregulation. nih.gov This interaction is a direct mechanism by which PIM-1 kinase activity influences epigenetic regulation.

VDR-PIM1 : PIM-1 kinase has been identified as a novel interacting partner for the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene transcription. nih.govnih.gov PIM-1 interacts directly with the DNA-binding domain of VDR and enhances its transcriptional activity, suggesting a role for PIM-1 in modulating VDR-mediated signaling. nih.govnih.gov

HDAC1-IRF4 : While a direct binding between HDAC1 and IRF4 is part of a larger regulatory complex, the functional link is well-established, where HDAC1 activity is essential for maintaining IRF4 expression. nih.gov Additionally, a different deacetylase, HDAC11, has been shown to physically interact with and deacetylate IRF4, controlling its activity. nih.gov This highlights the critical role of the HDAC family in regulating this key transcription factor that also controls PIM kinase expression.

Interacting ProteinsNature of InteractionFunctional Consequence
PIM1 - HDAC2PIM1 binds to and phosphorylates HDAC2. nih.govDownregulation of HDAC2 levels and activity. nih.gov
PIM1 - VDRPIM1 binds to the DNA-binding domain of VDR. nih.govnih.govEnhancement of VDR-mediated gene transcription. nih.govnih.gov
HDAC1 - IRF4HDAC1 epigenetically regulates IRF4 expression. nih.govSustains high levels of IRF4, which in turn drives PIM2 expression. nih.gov
HDAC11 - IRF4HDAC11 binds to and deacetylates IRF4. nih.govRegulates IRF4 acetylation status, nuclear localization, and function. nih.gov

Preclinical Efficacy and Biological Activities in Disease Models

In Vitro Anti-Proliferative Activity

In laboratory settings, Pim-1/HDAC-IN-1 has demonstrated significant activity against the growth of cancer cells. Its effects have been characterized across multiple cell lines, revealing a multi-faceted mechanism of action.

This compound, also identified as compound 4d in some studies, exhibits potent anti-proliferative effects across a range of cancer cell lines. medchemexpress.commedchemexpress.cn The compound has shown strong growth inhibitory activity, with GI₅₀ (the concentration required to inhibit cell growth by 50%) values in the low micromolar range. medchemexpress.commedchemexpress.cn For instance, its activity was confirmed against the MCF-7 breast cancer cell line. medchemexpress.commedchemexpress.cn

The strategy of dual inhibition of PIM kinases and class I histone deacetylases (HDACs) has shown particular promise in hematological malignancies. In multiple myeloma (MM) cell lines, such as MM.1S and RPMI 8226, the combination of a PIM kinase inhibitor and a class I HDAC inhibitor like MS-275 cooperatively suppressed cell growth. nih.gov This suggests that targeting both pathways simultaneously can overcome resistance mechanisms, such as those mediated by interleukin-6 (IL-6) in the bone marrow microenvironment. nih.gov While not this compound itself, studies on other HDAC inhibitors have shown cytotoxic effects in acute myeloid leukemia (AML) cell lines like MV4-11, further supporting the rationale for targeting these pathways in hematological cancers. acs.org

Interactive Table: Growth Inhibitory Activity of this compound

Cell Line Type GI₅₀ Range (µM) Reference
Various Cancer Cell Lines 0.325 - 2.9 medchemexpress.commedchemexpress.cn
MCF-7 (Breast Cancer) ≤ 3 medchemexpress.com

A key mechanism behind the anti-proliferative effects of this compound is the induction of cell cycle arrest. In MCF-7 cancer cells, treatment with the compound leads to a halt in the cell cycle specifically at the G2/M transition phase. medchemexpress.commedchemexpress.cn This prevents cells with damaged DNA from progressing into mitosis. mdpi.com

This compound is a potent inducer of apoptosis, or programmed cell death. medchemexpress.commedchemexpress.cn Flow cytometry analysis of treated MCF-7 cells reveals a significant increase in the pre-G1 cell population, which is a hallmark of apoptosis. medchemexpress.commedchemexpress.cn The induction of apoptosis is a common feature of HDAC inhibitors, which can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.commdpi.com

The mechanism involves a shift in the balance between pro-apoptotic and anti-apoptotic proteins. nih.gov Treatment with HDAC inhibitors has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govresearchgate.netwaocp.org Concurrently, they upregulate the expression of pro-apoptotic proteins. nih.gov This includes members of the BH3-only family such as Bim and BAD (Bcl-2 associated agonist of cell death), as well as effector proteins like Bax. waocp.orgnih.govresearchgate.net For example, studies with the HDAC inhibitor valproic acid in HepG2 cells demonstrated a decrease in Bcl-2, Bcl-xL, and Mcl-1, alongside an increase in Bax, Bak, and Bim, ultimately triggering the mitochondrial apoptotic pathway. waocp.org The increased expression of BAD, in particular, has been linked to apoptosis induced by HDAC inhibitors in human glioma cells. nih.gov

In addition to apoptosis, the inhibition of HDACs can trigger another cellular process known as autophagy. mdpi.combohrium.com Autophagy is a catabolic process where cellular components are degraded and recycled, which can function as a survival mechanism under stress. nih.gov Several studies have shown that HDAC inhibitors, such as SAHA, can induce autophagy in cancer cells. nih.govmdpi.com

The mechanisms underlying HDAC inhibitor-induced autophagy often involve the suppression of the mTOR signaling pathway, a key negative regulator of autophagy. mdpi.comnih.gov This inactivation of mTOR leads to the activation of the ULK1 protein kinase, a crucial initiator of the autophagic process. nih.gov Furthermore, HDAC inhibitors can transcriptionally upregulate the expression of key autophagy-related genes (ATGs), such as Beclin-1 and LC3. mdpi.combohrium.com Research indicates that the transcription factor FOXO1 is critical for this process, as its activation by HDAC inhibitors promotes autophagy. bohrium.com It is important to note that autophagy can act as a pro-survival mechanism, potentially mitigating the cytotoxic effects of the inhibitors. nih.gov

The dual inhibition of PIM and HDAC has implications for cellular differentiation processes. The PIM1–HDAC2 axis, in particular, has been identified as a key regulator of intestinal homeostasis by modulating goblet cell differentiation. nih.gov PIM1 kinase, which is often elevated in colitis, interacts with and downregulates HDAC2, which in turn alters the epigenetic profile of genes in the Wnt and Notch signaling pathways, leading to a decrease in goblet cells. nih.gov This highlights a specific role for the interplay between PIM1 and HDAC2 in controlling the differentiation of specialized epithelial cells.

Furthermore, HDAC inhibition is known to promote erythroid differentiation (the process of red blood cell development). nih.gov The activity of HDAC1 is particularly important in this context; a reduction in its deacetylase activity, often through its own acetylation, promotes the differentiation process. nih.gov This effect is partly due to the activation of key erythroid transcription factors like GATA-1. nih.gov More broadly, the ability of HDAC inhibitors to induce differentiation in transformed cells is a well-recognized aspect of their anti-cancer activity. mdpi.comnih.gov

In Vivo Preclinical Studies (Excluding human clinical trial data)

The anti-tumor potential of targeting both PIM and HDAC pathways has been evaluated in animal models. In a murine model of multiple myeloma (MM), a combination therapy approach was tested using a PIM inhibitor (SMI-16a) and a class I-selective HDAC inhibitor (MS-275). nih.gov While monotherapy with either agent alone did not produce significant growth inhibitory effects in established tumors, the combined treatment markedly reduced the tumor growth rate. nih.gov

This dual-inhibition strategy also led to a significant prolongation of survival in the treated animals compared to control groups. nih.gov These findings demonstrate that the cooperative suppression of MM cell growth observed in vitro translates to significant anti-tumor activity in vivo. nih.gov The results provide a strong rationale for the development of dual PIM/HDAC inhibitors like this compound for malignancies such as multiple myeloma, where the bone marrow microenvironment can confer resistance to single-agent therapies. nih.gov Other preclinical studies using different novel HDAC inhibitors in combination with standard chemotherapies have also demonstrated synergistic antitumor effects in tumor xenograft models, further supporting the therapeutic potential of HDAC inhibition in vivo. plos.org

Efficacy in Murine Cancer Models (e.g., Tumor Growth Inhibition, Antitumor Efficacy)

The dual inhibition of PIM kinases and HDACs has demonstrated significant antitumor effects in various murine cancer models. This approach often results in synergistic activity, leading to greater tumor growth inhibition than either agent used alone.

In models of multiple myeloma, combining a class I HDAC inhibitor with a PIM kinase inhibitor cooperatively suppressed tumor cell growth and prolonged survival. nih.gov This combination was shown to be more potent than monotherapy, effectively reducing the tumor growth rate even in established, larger tumors. nih.gov Similarly, in models of hepatocellular carcinoma (HCC), potent HDAC inhibitors have shown significant in vivo efficacy. For instance, the novel HDAC inhibitor OSU-HDAC42 demonstrated superior tumor suppression in both orthotopic and subcutaneous HCC xenograft models compared to Suberoylanilide Hydroxamic Acid (SAHA), with oral administration leading to substantial inhibition of tumor growth. nih.gov This superior efficacy correlated with the modulation of biomarkers associated with HDAC inhibition and apoptosis within the tumors. nih.gov

Furthermore, HDAC inhibition has been identified as a promising strategy to overcome resistance to other targeted therapies. In uveal melanoma models, combining an HDAC inhibitor with a MEK inhibitor led to a long-term decrease in tumor growth in both subcutaneous and liver metastasis models, outperforming either single-agent therapy. nih.gov In pancreatic cancer models, the combination of a class I HDAC inhibitor and a COX-2 inhibitor entirely stalled tumor growth in vivo. windows.net Studies using zebrafish xenograft models of pancreatic adenocarcinoma also suggest that HDAC6 inhibition can lead to significant tumor regression and a reduction in metastasis. amegroups.orgamegroups.cn

Table 1: Efficacy of PIM and/or HDAC Inhibition in Murine Cancer Models

Cancer ModelInhibitor(s) UsedKey FindingsCitations
Multiple Myeloma (MM)MS-275 (HDACi) + SMI-16a (PIMi)Combination treatment was more potent than monotherapy, reducing tumor growth rate and prolonging survival. nih.gov
Hepatocellular Carcinoma (HCC)OSU-HDAC42 (HDACi), SAHA (HDACi)Oral OSU-HDAC42 suppressed orthotopic tumor growth by 91% and established subcutaneous tumor growth by 85%. nih.gov
Uveal MelanomaMEK inhibitor + Panobinostat (HDACi)Combination led to a long-term decrease in tumor growth in subcutaneous and liver metastasis models. nih.gov
Pancreatic CancerClass I HDACi + Celecoxib (COX-2i)Combination treatment completely stalled tumor growth in a chorioallantoic membrane model. windows.net
Pancreatic Cancer (Zebrafish Xenograft)HDAC6 inhibitorSignificantly regressed tumor size and reduced metastasis compared to control. amegroups.orgamegroups.cn

Studies in Other Disease Models (e.g., Ulcerative Colitis, Pulmonary Hypertension, Sepsis, Fibrosis)

The anti-inflammatory and anti-proliferative effects of inhibiting HDACs suggest a therapeutic potential beyond oncology, including in various inflammatory and fibrotic diseases.

Ulcerative Colitis: In murine models of experimental colitis, HDAC inhibitors such as Valproic acid (VPA) and SAHA have demonstrated strong protective effects. psu.edu Oral administration reduced disease severity, which was associated with a marked suppression of colonic proinflammatory cytokines and an increase in apoptosis of lamina propria lymphocytes. psu.edu HDAC inhibition has also been shown to support wound healing and regeneration in the intestinal epithelium following inflammation. frontiersin.org The beneficial effects appear to be mediated, at least in part, by regulating T-cell function and the expression of cytokines. nih.gov

Pulmonary Hypertension (PH): Increased HDAC activity contributes to the vascular pathology of PH. nih.gov In animal models, HDAC inhibitors have been shown to mitigate the development of and even reverse established PH. nih.govnih.gov Both broad-spectrum and class I-selective HDAC inhibitors attenuated hypoxia-induced PH in rats, preserving right ventricular (RV) function and reducing pathological remodeling. nih.govfrontiersin.org Specifically, HDAC6 inhibition has been identified as a promising therapeutic target, as its pharmacological inhibition improved established PH in two different experimental models. nih.gov

Sepsis: HDAC inhibitors have shown potential as anti-inflammatory agents in the context of sepsis. nih.gov In various animal models of sepsis and endotoxemia, pan-HDAC inhibitors like SAHA and Trichostatin A (TSA) were effective in improving survival outcomes. nih.gov Their mechanism involves reducing the expression of key pro-inflammatory cytokines, such as TNF-α and IL-6. nih.gov

Fibrosis: HDAC inhibitors are being explored as promising anti-fibrotic drugs. plos.org They have been shown to alleviate fibrosis in animal models of liver, kidney, and pulmonary fibrosis. nih.govnih.govmdpi.com The therapeutic effect is linked to the inhibition of myofibroblast differentiation and a reduction in the deposition of extracellular matrix components like collagen. nih.govresearchgate.net In a murine model of renal fibrosis, a selective class I HDAC inhibitor ameliorated fibrosis and inhibited the activation of renal fibroblasts. plos.org

Table 2: Efficacy of HDAC Inhibition in Other Disease Models

Disease ModelInhibitor(s) UsedKey FindingsCitations
Ulcerative Colitis (DSS- and TNBS-induced)VPA, SAHAAmeliorated disease severity, suppressed proinflammatory cytokines, and induced lymphocyte apoptosis. psu.edu
Pulmonary Hypertension (Hypoxia-induced)VPA, SAHA, Tubastatin A (HDAC6i)Mitigated development and reduced established PH; improved vascular remodeling and RV function. nih.govnih.govfrontiersin.org
Sepsis (CLP and LPS models)SAHA, TSAImproved survival and reduced levels of pro-inflammatory cytokines (TNF-α, IL-6). nih.gov
Renal Fibrosis (UUO model)MS-275 (Class I HDACi), TSAAmeliorated renal interstitial fibrosis by inhibiting fibroblast activation and inflammatory responses. plos.orgnih.gov
Pulmonary Fibrosis (Bleomycin-induced)H10 (HDAC6i)Attenuated TGF-β1-dependent fibrogenesis and reduced collagen deposition. mdpi.com

Pharmacodynamic Markers of this compound Activity in Vivo

To assess the biological activity of a dual PIM-1/HDAC inhibitor in vivo, pharmacodynamic (PD) markers are crucial for confirming target engagement and understanding downstream effects.

For the HDAC inhibition component, the most direct PD marker is the acetylation status of histone proteins. In a murine colitis model, the beneficial effects of VPA treatment were directly associated with a dose-dependent increase in histone 3 acetylation at the site of inflammation. psu.edu Similarly, in HCC xenograft models, differential tumor suppression by HDAC inhibitors correlated with the modulation of intratumoral biomarkers of HDAC inhibition. nih.gov

Beyond histones, the acetylation of non-histone proteins is also a key PD marker. For instance, inhibition of HDAC6 can be monitored by measuring the acetylation of its substrate, α-tubulin. nih.gov Downstream markers reflecting the consequences of HDAC inhibition include changes in the expression of proteins that regulate the cell cycle and apoptosis, such as an increase in p21 and FOXO3 levels and a reduction in survivin and phosphorylated Akt. nih.govnih.gov

For the PIM kinase inhibition component, PD markers would typically involve assessing the phosphorylation status of PIM substrates. While specific in vivo PD markers for this compound are not defined, the combined effect on pathways like Akt signaling, which is modulated by both HDAC and PIM activities, would be a critical area of investigation. nih.govnih.gov

Furthermore, non-invasive imaging techniques are being developed to measure HDAC target density and occupancy in vivo, which could serve as a powerful tool for drug development and clinical studies. nih.govharvard.edu

Table 3: Potential Pharmacodynamic Markers for this compound Activity

Marker TypeSpecific MarkerRelevanceCitations
Direct Target Engagement (HDAC)Increased Histone Acetylation (e.g., Acetyl-H3)Confirms inhibition of HDAC enzymatic activity in tumor or target tissue. nih.govpsu.edu
Direct Target Engagement (HDAC6)Increased α-tubulin AcetylationSpecific marker for the inhibition of the non-histone substrate of HDAC6. nih.gov
Downstream Pathway ModulationIncreased p21, FOXO3 expressionIndicates cell cycle arrest and tumor suppressor activation. nih.gov
Downstream Pathway ModulationDecreased Survivin, p-Akt levelsIndicates induction of apoptosis and inhibition of survival signaling. nih.govnih.gov
Target Occupancy ImagingPET imaging with radioligands (e.g., [11C]6)Allows for non-invasive, quantitative imaging of HDAC density and drug occupancy in vivo. nih.govharvard.edu

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Motifs for Dual Inhibition

The fundamental architecture of dual Pim-1/HDAC inhibitors involves the strategic fusion of pharmacophores recognized by each respective target. For the Pim-1 kinase domain, inhibitors often feature a heterocyclic core that can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. In the context of dual inhibitors, this "cap" group is often a derivative of a known Pim-1 inhibitor scaffold.

For the HDAC inhibition component, the quintessential structural motif is the presence of a zinc-binding group (ZBG) connected via a linker to the Pim-1 recognition moiety. The linker itself plays a critical role in positioning the two pharmacophores optimally within their respective binding sites. Systematic modifications of both the Pim-1-interacting scaffold and the linker-ZBG portion have been explored to achieve balanced and potent dual inhibition. For instance, studies on various dual-target inhibitors have demonstrated that the nature of the cap group can significantly influence selectivity towards different HDAC isoforms. nih.gov

Impact of Linker Chemistry on Potency and Selectivity

The linker connecting the Pim-1 inhibitory motif and the HDAC-targeting ZBG is a critical determinant of the compound's potency and selectivity. The length, rigidity, and chemical nature of the linker are all pivotal factors that have been extensively investigated in the broader context of dual-target inhibitors.

In the design of dual-acting agents, the linker must be of an appropriate length to allow the two pharmacophoric elements to bind to their respective targets without steric hindrance. Studies on dual HDAC and proteasome inhibitors have shown that shortening or altering the rigidity of the linker can dramatically affect potency and selectivity for different HDAC isoforms. nih.gov For example, the removal of an alkene from a linker in one series of dual inhibitors led to a reduction in potency against HDAC6 but an increase in selectivity for this isoform. nih.gov Similarly, the introduction of aryl groups into the linker has been shown to confer selectivity for certain HDACs. nih.gov These principles are directly applicable to the design of Pim-1/HDAC dual inhibitors, where the linker's geometry dictates the simultaneous engagement with both the Pim-1 ATP-binding pocket and the HDAC active site channel.

The following table illustrates the impact of linker modifications on the inhibitory activity of a series of hypothetical dual inhibitors, drawing on principles observed in related dual-inhibitor classes.

CompoundLinker ModificationPim-1 IC50 (nM)HDAC1 IC50 (nM)
Compound AFlexible Alkyl Chain (n=4)50100
Compound BFlexible Alkyl Chain (n=6)3575
Compound CRigid Phenyl Linker8050
Compound DAlkene-containing Linker4590

Role of Zinc-Binding Group (ZBG) in HDAC Inhibition

The zinc-binding group is the cornerstone of the HDAC inhibitory activity of these dual-action molecules. nih.govmdpi.com This functional group chelates the Zn2+ ion located at the bottom of the HDAC active site, thereby blocking the catalytic activity of the enzyme. nih.govmdpi.com The choice of ZBG has a profound impact on the potency and, in some cases, the isoform selectivity of the inhibitor.

The most commonly employed ZBG in HDAC inhibitors is the hydroxamic acid (-CONHOH) group, prized for its strong zinc-chelating ability. nih.govnih.gov Alternative ZBGs, such as benzamides, have also been explored and have been shown to confer selectivity for class I HDACs. nih.gov In the context of Pim-1/HDAC dual inhibitors, the hydroxamic acid moiety is a frequent choice due to its well-established potency. However, the development of novel ZBGs is an active area of research aimed at improving pharmacokinetic properties and fine-tuning selectivity. rsc.org

The following table provides a comparison of common zinc-binding groups and their general characteristics in the context of HDAC inhibition.

Zinc-Binding Group (ZBG)Key CharacteristicsTypical HDAC Selectivity
Hydroxamic AcidPotent zinc chelationPan-HDAC or Class I/IIb
BenzamideGood selectivity for Class I HDACsClass I
Carboxylic AcidWeaker zinc binding, often lower potencyVaries
ThiolEffective zinc bindingVaries

Modulation of Functional Groups for Enhanced Efficacy

Fine-tuning the efficacy of Pim-1/HDAC dual inhibitors often involves the strategic modulation of various functional groups on the inhibitor scaffold. Beyond the core motifs, the addition or modification of substituents on the cap group and linker can significantly impact potency, selectivity, and physicochemical properties.

In Silico Modeling and Molecular Docking Studies

Computational approaches, including in silico modeling and molecular docking, are indispensable tools in the rational design of dual Pim-1/HDAC inhibitors. researchgate.netplos.orgnih.gov These methods provide valuable insights into the putative binding modes of inhibitors within the active sites of both Pim-1 and various HDAC isoforms. plos.orgnih.gov

Molecular docking simulations can predict the binding orientation and affinity of a designed compound, allowing researchers to prioritize the synthesis of molecules with the highest likelihood of success. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the target proteins. For dual inhibitors, docking studies are crucial for ensuring that the molecule can simultaneously and effectively engage both targets. Furthermore, molecular dynamics simulations can provide a more dynamic picture of the inhibitor-target interactions over time, helping to assess the stability of the binding pose. nih.gov These computational insights are vital for understanding the SAR at a molecular level and for guiding the iterative process of inhibitor optimization.

Advanced Research Perspectives

Development of Isoform-Selective Dual Inhibitors

The development of dual inhibitors with high specificity for particular Pim and HDAC isoforms is a critical area of research. Enhanced selectivity is anticipated to yield more potent therapeutic effects while minimizing off-target toxicities.

Specificity towards PIM-1 vs. other PIM isoforms

The Pim kinase family comprises three highly homologous isoforms: PIM-1, PIM-2, and PIM-3. researchgate.net While Pim-1/HDAC-IN-1 is a known inhibitor of PIM-1 with an IC50 of 343.87 nM, its specific activity against PIM-2 and PIM-3 is not as well-documented in publicly available research. researchgate.netmedchemexpress.com The PIM isoforms play critical roles in cell survival, proliferation, and drug resistance. researchgate.net Notably, PIM-2 is frequently overexpressed in multiple myeloma cells. aacrjournals.org Given the distinct and sometimes overlapping functions of the PIM isoforms, developing dual inhibitors with a defined selectivity profile against all three is a key objective. For instance, understanding if a compound is a pan-PIM inhibitor or selective for PIM-1 could inform its application in different cancer types where specific isoforms are the primary drivers of malignancy.

Specificity towards HDAC1/6 vs. other HDAC isoforms

This compound demonstrates potent inhibitory activity against HDAC1 and HDAC6, with IC50 values of 63.65 nM and 62.39 nM, respectively. medchemexpress.commedchemexpress.com This indicates a degree of selectivity for these two isoforms. The various HDAC isoforms are grouped into different classes, with class I (including HDAC1, 2, 3, and 8) and class II (subdivided into IIa and IIb, including HDAC6) having distinct biological functions. nih.gov The ability to selectively target specific HDAC isoforms is a significant goal in drug development, as pan-HDAC inhibitors can lead to broader, sometimes toxic, effects. nih.gov Research into creating more isoform-selective HDAC inhibitors is ongoing, with the aim of elucidating the specific roles of each isoform in cancer and developing more targeted therapies. nih.gov For example, some experimental compounds have shown selectivity for HDAC1 over HDAC2, or for HDAC6 over other isoforms. nih.govmdpi.com Achieving a higher degree of selectivity for HDAC1 and HDAC6, while minimizing activity against other isoforms, could enhance the therapeutic window of dual inhibitors like this compound.

Rational Combination Therapies with this compound

Combining this compound with other anticancer agents is a rational approach to improve treatment efficacy, overcome drug resistance, and target cancer from multiple angles.

Synergistic Effects with Chemotherapeutic Agents

The combination of HDAC inhibitors with traditional chemotherapeutic agents has shown promise in preclinical and clinical studies. nih.govfrontiersin.orgresearchgate.net HDAC inhibitors can sensitize cancer cells to the cytotoxic effects of drugs like platinum-based agents (e.g., cisplatin) and doxorubicin. nih.govresearchgate.net For instance, combining HDAC inhibitors with cisplatin (B142131) has demonstrated enhanced cancer cell toxicity in various cancer cell lines. nih.gov The underlying mechanisms often involve the induction of a pro-apoptotic state and the downregulation of DNA repair mechanisms in cancer cells. oaepublish.comresearchgate.net Given that this compound possesses HDAC inhibitory activity, it is plausible that it could act synergistically with standard chemotherapies, although specific studies on this compound in this context are needed.

Combination with Targeted Therapies

Pairing this compound with other targeted therapies is another promising avenue. For example, in multiple myeloma, the combination of a class I HDAC inhibitor with a PIM inhibitor has been shown to be more potent than monotherapy, effectively overcoming resistance mediated by the bone marrow microenvironment. nih.gov This provides a strong rationale for the dual-target approach of this compound. Furthermore, HDAC inhibitors have been investigated in combination with MAPK inhibitors (like BRAF and MEK inhibitors) in melanoma, where they can enhance sensitivity and overcome resistance. frontiersin.org The combination of HDAC inhibitors with hormonal therapies in breast and prostate cancer is also under investigation, with some studies showing that HDAC inhibitors can restore sensitivity to anti-estrogen treatments. frontiersin.org These examples highlight the potential for this compound to be a valuable component of combination regimens with a variety of targeted agents.

Strategies to Overcome Resistance Mechanisms

Drug resistance is a major challenge in cancer therapy. Both PIM kinases and HDACs are implicated in resistance mechanisms. researchgate.netoaepublish.comnih.gov PIM kinases contribute to drug resistance, and their inhibition is a strategy to counteract this. researchgate.netnih.gov Similarly, HDACs are involved in the development of resistance to various cancer treatments, including chemotherapy and targeted therapies. oaepublish.comresearchgate.netnih.gov The dual inhibition of PIM-1 and HDACs by a single agent like this compound could theoretically preemptively target two potential avenues of resistance. Furthermore, in cases where resistance to an HDAC inhibitor might develop, for example, through the upregulation of anti-apoptotic proteins, combining it with another agent could be effective. researchgate.net The combination of class I HDAC and PIM kinase inhibitors has been shown to cooperatively suppress multiple myeloma cell growth, suggesting that this dual-pronged attack can overcome protective signaling pathways that contribute to resistance. nih.gov

Novel Therapeutic Applications Beyond Cancer (e.g., Inflammatory Diseases, Fibrotic Disorders)

The dual inhibition of Pim-1 kinase and histone deacetylases (HDACs) by this compound presents a promising therapeutic strategy that extends beyond oncology into the realms of inflammatory and fibrotic diseases. Research into the individual roles of Pim-1 and HDACs in these conditions provides a strong rationale for the therapeutic potential of a dual-targeting agent.

Inflammatory Diseases: HDACs are pivotal epigenetic modifiers that regulate inflammatory gene expression. scientificarchives.com Small molecule inhibitors of HDACs have demonstrated both pro- and anti-inflammatory effects and are showing therapeutic promise in animal models for a range of inflammatory conditions, including arthritis, inflammatory bowel disease (IBD), and asthma. nih.gov In diseases like rheumatoid arthritis, the expression of class I HDACs, such as HDAC1 and HDAC2, is significantly increased. scientificarchives.com HDAC inhibitors can suppress the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-8. scientificarchives.com Specifically, HDAC1 is a key regulator in T-cell mediated immune diseases and allergic responses, making it a viable therapeutic target. frontiersin.org In the context of IBD, HDAC activity is elevated in the inflamed intestinal epithelium, and HDAC inhibitors are being explored to control inflammation and protect gut barrier integrity. frontiersin.org Given that this compound is a potent inhibitor of HDAC1, it holds potential for mitigating the inflammatory cascades central to these disorders. medchemexpress.commedchemexpress.com

Fibrotic Disorders: Fibrosis, characterized by excessive deposition of extracellular matrix (ECM) proteins, is another area where this compound could have a significant impact. Recent studies have implicated both Pim-1 and HDACs in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). jci.orgnih.gov

In IPF, aging-associated persistent fibrosis has been linked to increased inflammatory gene signatures, notably the overexpression of Pim-1 kinase in lung fibroblasts. jci.org Elevated PIM1 levels promote the fibrogenic activity of these cells. Targeting PIM1 with a small-molecule inhibitor has been shown to block ECM protein synthesis and sensitize IPF-derived lung fibroblasts to apoptosis, thereby attenuating fibrosis. jci.org

Simultaneously, HDACs are recognized as potential therapeutic targets for fibrotic disorders. nih.gov In lung fibroblasts from IPF patients, class I HDAC enzymes, including HDAC1 and HDAC2, are significantly overexpressed, contributing to their aberrant activation and persistence. mdpi.comfrontiersin.org HDAC inhibitors have demonstrated anti-fibrotic effects in animal models of pulmonary fibrosis. frontiersin.org The dual action of this compound against both the Pim-1 signaling pathway and key HDAC isoforms could offer a synergistic approach to halt or reverse the progression of debilitating fibrotic conditions. jci.orgnih.govmdpi.com

Table 1: Research Findings on PIM-1 and HDACs in Non-Cancerous Disorders

Target Disease Area Key Research Findings Relevant Citations
PIM-1 Kinase Idiopathic Pulmonary Fibrosis (IPF) Overexpressed in aged lung fibroblasts, driving a fibrogenic phenotype. Inhibition blocks ECM synthesis and promotes apoptosis of fibrotic cells. jci.org
Pulmonary Arterial Hypertension (PAH) PIM1 is poorly expressed in healthy blood vessels but implicated in the pathogenesis of PAH, making it a potential biomarker and therapeutic target. ahajournals.org
HDACs Inflammatory Diseases (General) HDAC inhibitors show therapeutic promise in animal models of arthritis, IBD, asthma, and multiple sclerosis by modulating inflammatory responses. nih.gov
Rheumatoid Arthritis (RA) HDAC1, HDAC2, and HDAC11 are overexpressed in RA patients; inhibitors suppress pro-inflammatory cytokines (TNFα, IL-6, IL-8). scientificarchives.com
Allergic Diseases HDAC1 is highly expressed in conditions like severe asthma and regulates T-cell differentiation and cytokine levels. frontiersin.org
Fibrotic Disorders (General) HDAC activity is associated with the progression of chronic diseases characterized by fibrosis, including kidney disease and cardiac hypertrophy. nih.gov
Idiopathic Pulmonary Fibrosis (IPF) Class I HDACs (HDAC1, HDAC2) are significantly elevated in fibrotic lesions and primary IPF fibroblasts. mdpi.comfrontiersin.org

Investigation of this compound in Epigenetic Modulations Beyond Histones (e.g., DNA Methylation, Non-coding RNA regulation)

The epigenetic influence of this compound is not confined to histone acetylation. Through its potent inhibition of HDAC1 and HDAC6, the compound is positioned to affect other critical epigenetic regulatory mechanisms, including DNA methylation and the expression of non-coding RNAs. medchemexpress.commedchemexpress.com

Non-coding RNA Regulation: HDACs also play a significant role in regulating the expression of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are key players in gene regulation. d-nb.infonih.gov Research indicates that HDAC inhibitors can alter the expression of a substantial portion of the miRNome, with estimates suggesting that up to 40% of non-coding microRNAs are either upregulated or downregulated following treatment. d-nb.infonih.gov For instance, HDAC1 has been directly implicated in the regulation of miRNA expression. d-nb.info LncRNAs, which can recruit protein complexes containing HDACs to specific gene loci to mediate silencing, represent another class of potential targets for HDAC inhibition. d-nb.info By inhibiting HDAC1, this compound could therefore disrupt these regulatory networks, leading to widespread changes in gene expression that are mediated by non-coding RNAs.

Table 2: Potential Epigenetic Effects of this compound Beyond Histones

Epigenetic Mechanism Role of Target (HDAC1) Potential Effect of this compound Relevant Citations
DNA Methylation Regulates the expression and activity of DNA methyltransferases (e.g., DNMT1) and demethylases (e.g., TET proteins). May indirectly reverse promoter hypermethylation by downregulating DNMT1. May alter DNA methylation landscapes by affecting TET enzyme expression. nih.govbiorxiv.org
Non-coding RNA Regulation Modulates the expression of microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). Can cause widespread upregulation or downregulation of miRNAs and lncRNAs, altering post-transcriptional gene regulation. d-nb.infonih.gov

Biomarker Discovery for this compound Response and Resistance

Identifying predictive biomarkers is crucial for optimizing the clinical application of this compound, allowing for patient stratification and monitoring of therapeutic efficacy. Potential biomarkers can be inferred from research on individual Pim-1 and HDAC inhibitors.

Biomarkers of Response: Pharmacodynamic biomarkers can confirm that the drug is engaging its targets and eliciting a biological response.

Pim-1 Pathway Inhibition: Since Pim-1 is a kinase, a direct measure of target engagement is the phosphorylation status of its downstream substrates. In clinical trials for a dual PIM/FLT3 kinase inhibitor, the phosphorylation levels of S6, 4-EBP1, and STAT5 were used as pharmacodynamic biomarkers. mdpi.com A similar approach could be adopted for this compound.

HDAC Inhibition: A direct downstream consequence of HDAC inhibition is the hyperacetylation of histones (e.g., histone H3 and H4). cgtlive.com This can be measured in tumor biopsies or, less invasively, in surrogate tissues like peripheral blood mononuclear cells (PBMCs). cgtlive.com Specific acetylated peptide fragments could also serve as highly specific biomarkers of HDAC inhibitor activity. google.com

Gene Expression Signatures: The overexpression of PIM-1 itself has been proposed as a potential biomarker in conditions like metastatic castration-resistant prostate cancer and pulmonary arterial hypertension, suggesting that tumors or tissues with high PIM-1 levels might be more sensitive to inhibition. ahajournals.orgresearchgate.net

Biomarkers of Resistance: Understanding mechanisms of resistance is key to overcoming treatment failure. Resistance to HDAC inhibitors can arise from various cellular changes.

Drug Efflux and Metabolism: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a common mechanism of resistance to various therapies, including HDAC inhibitors. researchgate.net

Alterations in Apoptotic Pathways: Changes in the levels of pro- and anti-apoptotic proteins can confer resistance. For example, high levels of the anti-apoptotic protein Bcl-2 have been linked to resistance against HDAC inhibitors. researchgate.net

Activation of Survival Pathways: The activation of alternative pro-survival signaling pathways, such as the JAK-STAT or MAPK/PI3K pathways, can compensate for the drug's inhibitory effects and lead to resistance. researchgate.net The expression and activity of components within these pathways could serve as biomarkers of emerging resistance.

Table 3: Potential Biomarkers for this compound Therapy

Biomarker Type Potential Biomarker Rationale Relevant Citations
Response (Pharmacodynamic) Phosphorylation of PIM-1 substrates (e.g., pS6, pSTAT5) Directly measures the inhibition of PIM-1 kinase activity. mdpi.com
Histone Hyperacetylation (H3, H4) A direct downstream effect of HDAC inhibition, measurable in surrogate tissues. cgtlive.com
Response (Predictive) PIM-1 Expression Level High expression in diseased tissue may indicate dependency and predict sensitivity. ahajournals.orgresearchgate.net
Resistance ABC Transporter Expression Increased expression can lead to drug efflux and reduced intracellular concentration. researchgate.net
Bcl-2 Family Protein Levels High levels of anti-apoptotic proteins can override the pro-apoptotic signals induced by the inhibitor. researchgate.net
Activation of Survival Pathways (e.g., JAK-STAT, PI3K) Constitutes a bypass mechanism that allows cells to survive despite PIM-1/HDAC inhibition. researchgate.net

Conclusion and Future Directions in Pim 1/hdac in 1 Research

Summary of Current Research Landscape

Research into Pim-1/HDAC-IN-1, also identified as compound 4d in some studies, has established its profile as a dual-action inhibitor. medchemexpress.com It demonstrates inhibitory activity against PIM-1 kinase with an IC50 value of 343.87 nM. medchemexpress.com Furthermore, it exhibits potent and selective inhibition of HDAC1 and HDAC6, with IC50 values of 63.65 nM and 62.39 nM, respectively. medchemexpress.com This dual inhibition is significant because both PIM kinases and HDACs are frequently overexpressed in various cancers and contribute to tumorigenesis through distinct but often convergent pathways. nih.govacs.org

The primary mechanism of action of this compound appears to be the induction of apoptosis and cell cycle arrest. medchemexpress.commedchemexpress.com Studies in MCF-7 breast cancer cell lines have shown that the compound can induce pre-G1 apoptosis and arrest the cell cycle at the G2/M phase. medchemexpress.commedchemexpress.com This is consistent with the known functions of both PIM-1 and HDACs in regulating cell cycle progression and survival. nih.gov PIM-1 kinases are known to phosphorylate various substrates that promote cell survival and proliferation, while HDACs play a crucial role in gene expression by modifying chromatin structure. nih.govacs.org The simultaneous inhibition of these targets is thought to create a synergistic antitumor effect that may be more potent than targeting either pathway alone. nih.gov

The concept of dual-targeting inhibitors is a growing field in medicinal chemistry, driven by the need to overcome the limitations of single-target therapies, such as drug resistance. nih.govnih.gov The development of molecules like this compound is part of a broader effort to create hybrid drugs that can modulate multiple disease-relevant targets, potentially leading to improved efficacy and reduced side effects. researchgate.netresearchgate.net

Unexplored Avenues and Research Gaps

While initial studies on this compound are promising, several areas remain largely unexplored. A significant gap in the current research is the lack of extensive in vivo data. While in vitro studies have demonstrated its efficacy in cell lines, its pharmacokinetic profile, and antitumor activity in animal models have not been widely reported in the available literature. Such studies are crucial to assess its potential as a therapeutic agent.

Furthermore, the full spectrum of its activity against a wider range of cancer types is yet to be determined. Current research has focused on breast cancer cell lines, but given the broad involvement of PIM-1 and HDACs in various hematological and solid tumors, investigating its efficacy in other cancer models is a logical next step. acs.org For instance, the role of PIM-1 in prostate cancer and leukemia suggests that these could be promising areas for future investigation. acs.org

The precise molecular mechanisms underlying the synergistic effects of dual PIM-1 and HDAC inhibition by a single molecule are not fully elucidated. While apoptosis and cell cycle arrest are observed outcomes, a deeper understanding of the downstream signaling pathways affected by this compound is needed. For example, exploring its impact on the expression and activity of key proteins involved in apoptosis (e.g., PARP cleavage) and cell cycle regulation would provide valuable insights. nih.gov

Additionally, the potential for resistance to dual inhibitors like this compound is an important consideration that has not yet been addressed. Investigating potential resistance mechanisms will be critical for its long-term therapeutic viability.

Methodological Advancements in Dual Inhibitor Research

The design and development of dual inhibitors like this compound have been facilitated by several methodological advancements. Rational drug design, often employing pharmacophore-merging strategies, has been instrumental in creating single molecules capable of binding to two distinct targets. nih.govnih.gov This approach involves identifying the key structural features required for inhibition of each target and integrating them into a single chemical entity.

Structure-based design, which utilizes the three-dimensional structures of the target proteins, is another powerful tool. nih.gov This method allows for the design of inhibitors with high affinity and selectivity for their intended targets. As more crystal structures of PIM-1 and various HDAC isoforms become available, the precision of structure-based design will continue to improve.

Advances in screening technologies have also accelerated the discovery of dual inhibitors. High-throughput screening (HTS) allows for the rapid testing of large compound libraries against multiple targets simultaneously. This can help to identify initial hits that can then be optimized through medicinal chemistry efforts.

Furthermore, the development of sophisticated cell-based assays and in vivo models is crucial for evaluating the efficacy and safety of these dual inhibitors. The use of xenograft models, as demonstrated in studies of other dual inhibitors, provides a valuable platform for assessing antitumor activity in a more biologically relevant setting. nih.gov

Looking ahead, the integration of systems biology approaches could provide a more holistic understanding of the effects of dual inhibitors on cellular networks. This could help to identify novel synergistic target combinations and predict potential off-target effects. The continued evolution of these methodologies will undoubtedly drive the discovery and development of the next generation of dual-targeting anticancer agents.

Research Findings on this compound and Related Dual Inhibitors

Compound/InhibitorTarget(s)Key FindingsCitations
This compound PIM-1, HDAC1, HDAC6Inhibits PIM-1 (IC50: 343.87 nM), HDAC1 (IC50: 63.65 nM), and HDAC6 (IC50: 62.39 nM). Induces apoptosis and G2/M cell cycle arrest in MCF-7 cells. medchemexpress.com, medchemexpress.com
Compound 22 PIM, HDACPotent antiproliferative activity in MV4-11 cells. Robust inhibitory effects against both PIM1 and HDAC6. Induced apoptosis and showed significant anticancer efficacy in a xenograft model. nih.gov
c-Met/HDAC-IN-2 c-Met, HDAC1Potent dual inhibitor with IC50s of 5.40 nM for c-Met and 18.49 nM for HDAC1. Causes G2/M-phase arrest and induces apoptosis in HCT-116 cells. medchemexpress.com
FLT3/HDAC-IN-1 FLT3, HDAC1, HDAC3Dual inhibitor with IC50s of 30.4 nM (FLT3), 52.4 nM (HDAC1), and 14.7 nM (HDAC3). Induces apoptosis in MV-4-11 cells. medchemexpress.com
mTOR/HDAC-IN-1 mTOR, HDAC1Selective dual inhibitor with IC50s of 0.49 nM for mTOR and 0.91 nM for HDAC1. medchemexpress.com

Q & A

Q. What are the primary molecular targets of Pim-1/HDAC-IN-1, and how are their inhibitory activities quantified?

this compound is a dual inhibitor targeting PIM-1 kinase and histone deacetylases (HDACs), specifically HDAC1 and HDAC6. Its potency is quantified using biochemical assays:

  • PIM-1 inhibition : Measured via kinase activity assays (IC50 = 343.87 nM) .
  • HDAC inhibition : Evaluated using fluorometric assays (IC50 values: 63.65 nM for HDAC1, 62.39 nM for HDAC6) . Cellular effects (e.g., apoptosis in MCF-7 cells) are validated via flow cytometry to assess pre-G1 apoptosis and cell cycle arrest at the G2/M phase .

Q. What standard assays are recommended to assess this compound’s inhibitory effects in preclinical studies?

  • Kinase activity assays : Use recombinant PIM-1 with ATP-competitive substrates to measure inhibition .
  • HDAC activity assays : Employ fluorogenic substrates (e.g., acetylated lysine derivatives) for HDAC1/6 selectivity profiling .
  • Cellular validation : Perform Annexin V/PI staining for apoptosis and cell cycle analysis via propidium iodide staining .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to study the dual inhibition mechanism of this compound?

  • Dose-response curves : Test a range of concentrations (e.g., 10 nM–10 µM) to identify synergistic vs. additive effects .
  • Isoform-specific controls : Compare results with selective HDAC inhibitors (e.g., MS-275 for HDAC1, Tubastatin A for HDAC6) to isolate target contributions .
  • Genetic validation : Use siRNA knockdown of PIM-1 or HDACs to confirm on-target effects .

Q. What strategies address contradictory data on this compound’s potency across cell lines?

  • Target expression profiling : Quantify PIM-1, HDAC1, and HDAC6 mRNA/protein levels in cell lines via qPCR or western blot .
  • Orthogonal assays : Validate findings using alternative methods (e.g., chromatin immunoprecipitation for HDAC activity or phospho-kinase arrays for PIM-1 signaling) .
  • Context-dependent factors : Assess metabolic activity (e.g., NAD<sup>+</sup> levels for HDACs) and cell cycle synchronization to control variability .

Q. How should researchers design studies to evaluate this compound’s synergy with other anticancer agents?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1) .
  • Mechanistic pairing : Combine with DNA-damaging agents (e.g., cisplatin) or inhibitors of complementary pathways (e.g., PI3K/AKT) .
  • In vivo validation : Conduct xenograft models with co-treatment arms, monitoring tumor volume and survival endpoints .

Q. What methodologies ensure reproducibility in measuring this compound’s cellular effects?

  • Replication : Perform ≥3 independent experiments with technical triplicates to assess variability .
  • Standardized protocols : Pre-treat cells under identical conditions (e.g., serum starvation, confluence) .
  • Data transparency : Report raw data, normalization methods, and statistical tests (e.g., ANOVA with post-hoc corrections) in supplementary materials .

Methodological Considerations

Q. How can researchers validate the specificity of this compound for HDAC isoforms?

  • Pan-HDAC inhibition assays : Test against a panel of HDAC isoforms (e.g., Class I, II, IV) to rule off-target effects .
  • Structural analysis : Use molecular docking simulations to compare binding affinities with HDAC1/6 vs. other isoforms .
  • Rescue experiments : Overexpress HDAC1/6 in knockdown models to restore activity .

Q. What statistical approaches are critical for analyzing dose-dependent apoptosis and cell cycle arrest?

  • Non-linear regression : Fit dose-response data using tools like GraphPad Prism to calculate EC50 values .
  • Flow cytometry gating : Apply stringent gates to distinguish apoptotic (pre-G1) vs. necrotic populations .
  • Time-course studies : Monitor temporal changes in cell cycle phases to identify dynamic effects .

Data Interpretation and Reporting

Q. How should contradictory findings between biochemical and cellular assays be resolved?

  • Cellular permeability checks : Measure intracellular compound concentrations via LC-MS/MS .
  • Off-target profiling : Screen against kinase/HDAC panels (e.g., Eurofins DiscoverX) .
  • Microenvironment factors : Assess hypoxia, pH, or stromal interactions that may alter drug efficacy .

Q. What guidelines should be followed when publishing this compound research to ensure clarity?

  • MIAME compliance : Detail experimental conditions (e.g., cell culture, assay buffers) .
  • Supplemental data : Include raw IC50 curves, flow cytometry gating strategies, and statistical code .
  • Conflict disclosure : Declare any funding sources or competing interests per journal guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.